DTBS-Gemcitabine

Description

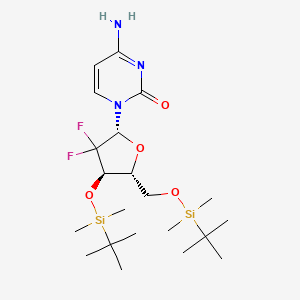

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H39F2N3O4Si2 |

|---|---|

Molecular Weight |

491.7 g/mol |

IUPAC Name |

4-amino-1-[(2R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-difluorooxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C21H39F2N3O4Si2/c1-19(2,3)31(7,8)28-13-14-16(30-32(9,10)20(4,5)6)21(22,23)17(29-14)26-12-11-15(24)25-18(26)27/h11-12,14,16-17H,13H2,1-10H3,(H2,24,25,27)/t14-,16-,17-/m1/s1 |

InChI Key |

LUWQMPCKYNDDGB-DJIMGWMZSA-N |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C([C@@H](O1)N2C=CC(=NC2=O)N)(F)F)O[Si](C)(C)C(C)(C)C |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)(F)F)O[Si](C)(C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Dtbs Gemcitabine and Analogous Nucleoside Prodrugs

Strategies for Silyl (B83357) Ester and Ether Conjugation in Nucleoside Prodrug Design

The use of silyl groups as protecting agents for alcohol functionalities is a well-established practice in organic chemistry. nih.govbeilstein-journals.org In nucleoside prodrug design, silyl ethers are formed by conjugating a silyl moiety to the hydroxyl groups of the nucleoside's sugar ring. This approach offers a tunable mechanism for drug release, as the rate of hydrolysis of the silyl ether bond can be modulated by altering the steric and electronic properties of the substituents on the silicon atom. nih.govnih.gov

Common silyl groups used in prodrug design include:

Trimethylsilyl (TMS)

Triethylsilyl (TES)

tert-Butyldimethylsilyl (TBDMS or TBS)

tert-Butyldiphenylsilyl (TBDPS)

Triisopropylsilyl (TIPS)

A key strategy involves using bulky silyl groups, which sterically hinder the approach of water or metabolic enzymes, thereby increasing the prodrug's stability and circulation half-life. nih.gov Furthermore, cyclic silylene protecting groups, such as di-tert-butylsilylene (DTBS) and tetraisopropyldisiloxanylidene (TIPDS), can be used to protect 1,2- or 1,3-diols. nih.govbeilstein-journals.org The DTBS group, in particular, is known for its high hydrolytic stability and its ability to lock the conformation of the sugar ring, which can influence biological activity and receptor binding. researchgate.netgelest.com The formation of a silyl ether linkage with gemcitabine's 3'- and/or 5'-hydroxyl groups is a primary strategy to create these prodrugs. nih.govacs.org

Chemical Synthesis Pathways and Reaction Conditions for DTBS-Gemcitabine

While a specific compound "this compound" is cataloged under CAS Number 688009-09-8, detailed synthetic pathways are not extensively documented in peer-reviewed literature. guidechem.com However, a plausible synthetic route can be proposed based on established methodologies for silylene protection of diols in carbohydrate and nucleoside chemistry. researchgate.netereztech.com

The synthesis would logically involve the reaction of gemcitabine (B846) with a bifunctional silylating agent capable of bridging two hydroxyl groups. Gemcitabine possesses primary and secondary hydroxyl groups at the 5' and 3' positions of its difluorodeoxyribose ring, respectively, which are suitable for the formation of a cyclic silyl ether. wikipedia.org

A likely pathway for synthesizing this compound involves the following steps:

Starting Material : Gemcitabine hydrochloride is neutralized to freebase gemcitabine.

Reaction : The freebase gemcitabine is reacted with di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS-ditriflate) in an aprotic solvent like pyridine (B92270) or dimethylformamide (DMF). Pyridine often serves as both a solvent and an acid scavenger.

Conditions : The reaction is typically carried out at low temperatures (e.g., -20 °C to 0 °C) to control reactivity and improve selectivity, followed by slow warming to room temperature.

Purification : The resulting this compound product is purified from the reaction mixture using column chromatography on silica (B1680970) gel.

The DTBS group would form a stable, six-membered ring by bridging the 3'- and 5'-hydroxyl groups of the gemcitabine molecule.

Table 1: Proposed Reaction Parameters for this compound Synthesis

| Parameter | Details |

| Starting Material | Gemcitabine |

| Reagent | Di-tert-butylsilyl bis(trifluoromethanesulfonate) (DTBS-ditriflate) |

| Solvent | Pyridine or Anhydrous DMF |

| Temperature | -20 °C to Room Temperature |

| Reaction Time | 2-12 hours |

| Purification Method | Silica Gel Chromatography |

Spectroscopic and Chromatographic Characterization Techniques for Novel Gemcitabine Prodrugs

The structural confirmation of novel gemcitabine prodrugs like this compound relies on a combination of spectroscopic and chromatographic methods. These techniques are essential for verifying the covalent conjugation of the silyl group and confirming the purity of the final compound. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to confirm the structure. The successful conjugation of the DTBS group would be indicated by the appearance of new signals corresponding to the tert-butyl protons (typically a large singlet around 1.0-1.1 ppm in 1H NMR) and the associated carbon signals in the 13C NMR spectrum. Shifts in the signals of the gemcitabine sugar ring protons and carbons adjacent to the silylated hydroxyl groups would also provide evidence of the reaction.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the prodrug, confirming its elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR can detect changes in functional groups. The formation of Si-O-C bonds and the disappearance or shifting of the broad O-H stretching band of the hydroxyl groups would be indicative of successful silylation. rsc.org

High-Performance Liquid Chromatography (HPLC) : HPLC is the primary method for assessing the purity of the synthesized prodrug. A single, sharp peak on the chromatogram under various conditions indicates a high degree of purity. It is also the main technique for analyzing the release of the parent drug from the prodrug during stability studies. nih.gov

Table 2: Expected Spectroscopic Data for this compound Characterization

| Technique | Expected Observation |

| 1H NMR | Appearance of a singlet for tert-butyl protons; downfield shifts for 3'-H and 5'-CH2 protons of gemcitabine. |

| 13C NMR | Signals corresponding to the quaternary and methyl carbons of the tert-butyl groups. |

| HRMS | Molecular ion peak corresponding to the calculated exact mass of C17H27F2N3O4Si. |

| FT-IR | Appearance of Si-O-C stretching vibrations; reduction in the intensity of the O-H stretching band. |

Assessment of this compound Stability in Physiologically Relevant Media

Key stability assessments include:

Chemical Stability : The prodrug is incubated in buffered solutions at different pH values, particularly physiological pH (7.4) and the acidic pH characteristic of tumor microenvironments (e.g., pH 5.0-6.5). nih.govdovepress.com

Plasma Stability : Stability is evaluated in human or rat plasma to determine the susceptibility of the prodrug to enzymatic cleavage by esterases and other enzymes present in the blood. mdpi.com

Metabolic Stability : Incubation with liver microsomes helps to predict the extent of first-pass metabolism. mdpi.comgazi.edu.tr

Studies on other silyl ether prodrugs of gemcitabine have shown that the rate of drug release is inversely proportional to the steric bulk of the silyl substituent. nih.gov For example, a tert-butyl silyl ether linkage is significantly more stable than ethyl or isopropyl silyl ethers. Given that the DTBS group is sterically hindered and forms a cyclic structure, it is expected to confer high stability to the gemcitabine prodrug, leading to a slow and controlled release of the active drug. nih.govgelest.com

Table 3: Stability of Silyl-Gemcitabine Prodrugs in Acidic and Physiological Conditions

| Silyl Prodrug | Condition | Half-life of Release (t1/2) | Reference |

| Et-GEM | pH 5.0 | 1.36 hours | nih.gov |

| iPr-GEM | pH 5.0 | 68.5 hours | nih.gov |

| tBu-GEM | pH 5.0 | 6995 hours | nih.gov |

| tBu-GEM | pH 7.4 | Significantly slower than at pH 5.0 | nih.gov |

This table presents data for analogous silyl ether prodrugs to illustrate the impact of steric hindrance on stability. "Et" refers to ethyl, "iPr" to isopropyl, and "tBu" to tert-butyl substituents on the silicon atom.

Compound Names

| Abbreviation / Name | Full Chemical Name |

| This compound | 3',5'-O-(Di-tert-butylsilylene)gemcitabine |

| Gemcitabine | 4-amino-1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one |

| dFdU | 2′,2′-difluorodeoxyuridine |

| TMS | Trimethylsilyl |

| TES | Triethylsilyl |

| TBDMS / TBS | tert-Butyldimethylsilyl |

| TBDPS | tert-Butyldiphenylsilyl |

| TIPS | Triisopropylsilyl |

| TIPDS | Tetraisopropyldisiloxanylidene |

| DTBS-ditriflate | Di-tert-butylsilyl bis(trifluoromethanesulfonate) |

Molecular and Cellular Mechanisms of Action of Dtbs Gemcitabine

Intracellular Activation and Metabolic Conversion of DTBS-Gemcitabine to Active Nucleotides

The activation of this compound is a two-stage process. It begins with the hydrolysis of the prodrug to release the parent compound, gemcitabine (B846), which is then converted into its pharmacologically active nucleotide forms.

Role of Intracellular Enzymes in Prodrug Hydrolysis and Parent Drug Release

As a prodrug, this compound is biologically inert and requires intracellular enzymatic action to become active. The first step is the hydrolytic cleavage of the two tert-butylsilyl ether bonds at the 3' and 5' positions of the deoxycytidine sugar moiety to release free gemcitabine. Silyl (B83357) ethers can be designed to be acid-sensitive, potentially leveraging the acidic environment of endosomes or lysosomes to facilitate degradation. nih.govresearchgate.net The rate of this hydrolysis can be modulated by the steric bulk of the substituents on the silicon atom; bulkier groups like tert-butyl generally slow the rate of cleavage. nih.govresearchgate.netcore.ac.uk

While the specific enzymes responsible for cleaving the silyl ethers of this compound are not fully characterized, it is known that various intracellular hydrolases can act on prodrugs. For instance, other lipophilic gemcitabine prodrugs, such as amide-based derivatives, are hydrolyzed by enzymes like carboxylesterase 2 (CES2). mdpi.com It is plausible that similar esterases or other hydrolases contribute to the conversion of this compound. This enzymatic release within the cell is a critical step that dictates the concentration of the parent drug available for subsequent activation.

Pathways of Gemcitabine Triphosphate (dFdCTP) Formation and Accumulation Kinetics

Once gemcitabine is released from its DTBS prodrug form, it must be phosphorylated to become cytotoxic. This is a sequential process catalyzed by intracellular kinases:

Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-limiting step, converting gemcitabine (dFdC) to gemcitabine monophosphate (dFdCMP). nih.gov

Diphosphorylation: Nucleoside monophosphate kinase (UMP/CMPK) further phosphorylates dFdCMP to form gemcitabine diphosphate (B83284) (dFdCDP). drugbank.com

Triphosphorylation: Finally, nucleoside diphosphate kinase (NDPK) converts dFdCDP into the primary active metabolite, gemcitabine triphosphate (dFdCTP). nih.govdrugbank.com

The active metabolites, particularly dFdCTP, accumulate effectively within cells, which is a key feature of the drug's activity. drugbank.com The kinetics of the initial phosphorylation step by dCK have been studied, demonstrating a high affinity of the enzyme for gemcitabine.

| Enzyme | Substrate | Km (μM) |

| Deoxycytidine Kinase (dCK) | Gemcitabine (dFdC) | 4.6 |

| Deoxycytidine Kinase (dCK) | Deoxycytidine (CdR) | 1.5 |

| Data sourced from kinetic studies with purified human enzymes. |

Cellular Uptake Mechanisms of this compound in Cancer Cells

A primary rationale for developing lipophilic prodrugs like this compound is to alter the mechanism of cellular entry, thereby overcoming transport-related resistance.

Differential Cellular Entry Compared to Native Gemcitabine (e.g., nucleoside transporter independence)

Native gemcitabine is a hydrophilic molecule and therefore cannot efficiently diffuse across the lipid bilayer of cell membranes. Its entry into cancer cells is dependent on specialized membrane proteins known as nucleoside transporters (NTs). nih.gov The primary transporters involved are the human equilibrative nucleoside transporter 1 (hENT1) and, to a lesser extent, human concentrative nucleoside transporters (hCNTs). mdpi.comwjgnet.com A well-established mechanism of acquired gemcitabine resistance is the downregulation of hENT1 expression on the surface of cancer cells, which limits drug influx and reduces cytotoxic efficacy. oup.comnih.govplos.org

In contrast, this compound is designed to bypass this transporter dependency. The addition of two lipophilic tert-butylsilyl groups to the gemcitabine molecule increases its fat-solubility, facilitating its ability to cross the cell membrane via passive diffusion. nih.govuni-hamburg.de This allows the prodrug to enter cells independently of NT expression levels, offering a potential advantage for treating tumors that have become resistant to gemcitabine due to reduced transporter function. nih.gov

Pharmacokinetic Implications of Prodrug Uptake in Preclinical Models

The modification of gemcitabine into a lipophilic prodrug has significant pharmacokinetic implications. In preclinical studies, other lipophilic gemcitabine prodrugs have demonstrated altered pharmacokinetic profiles compared to the parent drug, including prolonged plasma half-life and improved stability against enzymatic degradation in the bloodstream. nih.goviiarjournals.org For instance, the encapsulation of 4-(N)-stearoyl-gemcitabine, another lipophilic prodrug, into liposomes resulted in a longer plasma half-life and increased accumulation in tumor cells, leading to enhanced antitumor efficacy in mouse models. iiarjournals.org

An oral amide prodrug of gemcitabine, LY2334737, was shown in preclinical models to be absorbed intact and then slowly hydrolyzed in vivo, resulting in sustained systemic exposure to gemcitabine. mdpi.com While specific preclinical pharmacokinetic data for this compound is not widely published, its design principles suggest it would similarly alter distribution and retention in a way that could enhance therapeutic activity, particularly in resistant tumors. The ability to bypass transporter-mediated uptake and achieve higher intracellular concentrations can translate to greater efficacy in preclinical cancer models. nih.gov

Downstream Molecular Effects on DNA Synthesis and Cell Cycle Progression

Once this compound releases gemcitabine and it is metabolized to its active diphosphate and triphosphate forms, it exerts its cytotoxic effects through a dual mechanism that disrupts DNA synthesis and repair.

The active metabolites of gemcitabine interfere with critical cellular processes:

Gemcitabine Diphosphate (dFdCDP): This metabolite is a potent inhibitor of ribonucleotide reductase (RNR). patsnap.com RNR is the enzyme responsible for converting ribonucleotides into deoxyribonucleotides, which are the essential building blocks for DNA replication and repair. By inhibiting RNR, dFdCDP depletes the intracellular pool of normal deoxyribonucleotides (especially dCTP). This depletion has a self-potentiating effect, as lower levels of competing dCTP increase the probability that DNA polymerase will incorporate the fraudulent dFdCTP into DNA. patsnap.com

Gemcitabine Triphosphate (dFdCTP): This metabolite directly competes with dCTP for incorporation into the growing DNA strand by DNA polymerase during the S phase of the cell cycle. patsnap.com After dFdCTP is incorporated, one additional nucleotide is added to the DNA strand. However, the presence of the gemcitabine analog then prevents further DNA elongation, an action known as "masked chain termination." This leads to irreparable DNA damage and stalls DNA replication forks. patsnap.comnih.gov

The combined effect of RNR inhibition and masked DNA chain termination leads to an arrest of the cell cycle, primarily in the S phase or at the G1/S boundary. nih.govnih.govspandidos-publications.com This prolonged S-phase arrest ultimately triggers programmed cell death (apoptosis), leading to the elimination of the cancer cell. patsnap.comnih.gov

| Active Metabolite | Primary Target | Molecular Effect |

| Gemcitabine Diphosphate (dFdCDP) | Ribonucleotide Reductase (RNR) | Inhibition of RNR, leading to depletion of deoxyribonucleotide pools. |

| Gemcitabine Triphosphate (dFdCTP) | DNA Polymerase | Incorporation into DNA, causing masked chain termination and halting DNA synthesis. |

| Summary of the downstream effects of gemcitabine's active metabolites. |

Inhibition of DNA Polymerases and Consequent DNA Strand Termination

The cytotoxic effects of gemcitabine, and by extension this compound, are initiated following its intracellular phosphorylation into its active mono-, di-, and triphosphate forms. The triphosphate metabolite, gemcitabine triphosphate (dFdCTP), is a structural analog of deoxycytidine triphosphate (dCTP), a natural building block of DNA. patsnap.com This structural similarity allows dFdCTP to compete with dCTP for incorporation into the growing DNA strand during replication. patsnap.com

Once incorporated into the DNA by DNA polymerase, dFdCTP triggers a process known as "masked chain termination". plos.orgnih.gov Unlike some other nucleoside analogs that cause immediate cessation of DNA elongation, the incorporation of gemcitabine allows for the addition of one more nucleotide. pfizermedicalinformation.com After this single addition, the DNA polymerase is unable to proceed further, effectively halting DNA synthesis. nih.govpfizermedicalinformation.com This unique mechanism of "masked" termination helps the altered DNA strand evade immediate detection and removal by cellular exonuclease repair enzymes. plos.org The stalled replication forks and the presence of the irreparable gemcitabine nucleotide within the DNA are critical events that lead to the inhibition of cell proliferation and the initiation of cell death pathways. wikipedia.org

Recent research has also uncovered that gemcitabine and its phosphate (B84403) derivatives can actively inhibit the 3'-5' exonuclease activity of DNA polymerase I. nih.gov This suppression of the polymerase's editing function further prevents the removal of the incorporated gemcitabine residue, thereby actively blocking DNA extension and synthesis. nih.gov The inhibitory efficiency on the exonuclease activity increases with the phosphorylation state of gemcitabine. nih.gov

| Active Metabolite | Mechanism of Action on DNA Synthesis | Consequence |

| Gemcitabine triphosphate (dFdCTP) | Competes with dCTP for incorporation into DNA. patsnap.com | Halts DNA strand elongation after the addition of one subsequent nucleotide ("masked chain termination"). plos.orgnih.govpfizermedicalinformation.com |

| Gemcitabine Phosphates | Inhibit the 3'-5' exonuclease activity of DNA polymerase I. nih.gov | Prevents the removal of the incorporated gemcitabine, reinforcing the blockage of DNA synthesis. nih.gov |

Modulation of Deoxyribonucleotide Pools through Ribonucleotide Reductase Inhibition

In addition to its direct interference with DNA elongation, gemcitabine, through its diphosphate metabolite (dFdCDP), exerts a significant inhibitory effect on ribonucleotide reductase (RNR). patsnap.compfizermedicalinformation.com RNR is a crucial enzyme responsible for converting ribonucleotides into deoxyribonucleotides, the essential precursors for DNA synthesis. patsnap.com

| Active Metabolite | Target Enzyme | Effect on Deoxyribonucleotide Pools |

| Gemcitabine diphosphate (dFdCDP) | Ribonucleotide Reductase (RNR) patsnap.compfizermedicalinformation.com | Depletion of deoxyribonucleotide pools, particularly dCTP. patsnap.compfizermedicalinformation.com |

Induction of Apoptosis and Pathways of Programmed Cell Death

The culmination of DNA synthesis inhibition and the accumulation of irreparable DNA damage by this compound ultimately triggers programmed cell death, or apoptosis. pfizermedicalinformation.com The disruption of DNA replication is a potent signal for the cell to initiate its self-destruction program. patsnap.com The incorporation of gemcitabine into DNA is an essential step for inducing apoptosis. nih.gov

Gemcitabine has been shown to induce apoptosis through the intrinsic pathway. carcinogenesis.com This process involves changes in the mitochondrial transmembrane potential and the release of pro-apoptotic factors like cytochrome c, AIF, and Smac/Diabolo into the cytoplasm. carcinogenesis.com Studies have demonstrated that treatment with gemcitabine leads to the upregulation of Smac/DIABLO and cytochrome c, and the downregulation of XIAP (X-linked inhibitor of apoptosis protein), which in turn leads to the activation of caspase-3. waocp.org The activation of executioner caspases like caspase-3 is a hallmark of apoptosis, leading to the cleavage of cellular proteins and the characteristic morphological changes of apoptotic cells. waocp.org

The apoptotic process induced by gemcitabine can result in two types of DNA fragmentation: the formation of large DNA fragments (50-500 kb) and the more characteristic nucleosomal-sized DNA fragments. nih.gov The generation of the large fragments appears to be a critical event in gemcitabine-induced apoptosis. nih.gov

| Apoptotic Pathway | Key Molecular Events | Outcome |

| Intrinsic Pathway | Upregulation of Smac/DIABLO and cytochrome c. waocp.org | Activation of caspase-3. waocp.org |

| Downregulation of XIAP. waocp.org | Cleavage of cellular proteins and cell death. waocp.org | |

| Release of AIF and Smac/Diabolo from mitochondria. carcinogenesis.com | Induction of programmed cell death. carcinogenesis.com |

Preclinical Efficacy Studies of Dtbs Gemcitabine

In Vitro Anticancer Activity of DTBS-Gemcitabine

There is no available data from peer-reviewed studies detailing the in vitro anticancer activity of this compound.

Cytotoxicity Profiles in Diverse Cancer Cell Lines

No studies were found that have evaluated the cytotoxic effects of this compound across different cancer cell lines. Therefore, no data table on its IC50 values (the concentration required to inhibit the growth of 50% of cells) can be provided.

Apoptosis Induction and Mechanistic Evaluation in Cell Cultures

There is no published evidence to suggest that this compound induces apoptosis (programmed cell death) in cancer cells, and consequently, no mechanistic evaluations are available.

In Vivo Antitumor Efficacy in Animal Models

No preclinical studies on the in vivo antitumor efficacy of this compound in animal models have been found in the public domain.

Efficacy in Murine Xenograft Models of Various Malignancies

There are no reports of this compound being tested in murine xenograft models, where human cancer cells are implanted into immunodeficient mice. Efficacy data, including tumor growth inhibition, is therefore non-existent.

Impact on Primary Tumor Growth and Metastasis in Orthotopic Animal Models

Similarly, there is no evidence of this compound being evaluated in orthotopic models, where tumors are grown in the corresponding organ of origin in the animal to better mimic human disease. reactionbiology.com Consequently, its impact on primary tumor growth and metastasis has not been documented.

Biodistribution and Tumor Accumulation of this compound in Animal Models

The primary goal of developing lipophilic prodrugs of gemcitabine (B846) is to overcome the rapid enzymatic deamination of the parent drug into its inactive metabolite, 2′,2′-difluorodeoxyuridine (dFdU). nih.gov By modifying gemcitabine to be more lipophilic, these prodrugs are designed to exhibit altered biodistribution profiles, prolonged circulation times, and potentially increased accumulation in tumor tissues.

To illustrate the effects of such lipophilic modifications, the biodistribution of other representative lipophilic gemcitabine prodrugs in animal models can be examined. These studies provide insight into the expected behavior of compounds like this compound in vivo.

Insights from Lipophilic Gemcitabine Prodrug Studies

Studies on various lipophilic gemcitabine conjugates, such as polymer-conjugated gemcitabine (P-GEM) and squalenoylated gemcitabine, have demonstrated significant alterations in biodistribution compared to free gemcitabine.

For instance, a study on a polymer-gemcitabine conjugate (P-GEM) in orthotopic pancreatic tumor-bearing mice showed that the conjugate was distributed to all major organs, but with notably higher accumulation in the liver, spleen, and the tumor itself when compared to free gemcitabine (F-GEM). nih.govnih.govacs.org This enhanced delivery to the tumor is a critical objective for improving therapeutic efficacy. The area under the curve (AUC), a measure of total drug exposure over time, was significantly higher for the P-GEM treated group, indicating prolonged circulation. nih.govnih.govacs.org

Similarly, the squalenoylation of gemcitabine to form 4-N-trisnorsqualenoyl-gemcitabine (SQdFdC) also leads to higher distribution in the organs of the reticuloendothelial system, particularly the liver and spleen. nih.gov This increased lipophilicity and formation of nanoassemblies are thought to contribute to a longer half-life and mean residence time in the body compared to free gemcitabine. nih.govresearchgate.net

These findings collectively suggest that a lipophilic derivative like this compound would likely exhibit a biodistribution pattern characterized by increased uptake in the liver and spleen and a longer circulation time, which could facilitate greater accumulation in tumor tissues.

Biodistribution Data of a Representative Lipophilic Gemcitabine Conjugate

The following table summarizes the biodistribution of gemcitabine in major organs and tumors of orthotopic pancreatic tumor-bearing mice at 1-hour post-injection of either free gemcitabine (F-GEM) or a polymer-conjugated gemcitabine (P-GEM). The data illustrates the enhanced accumulation of the lipophilic conjugate in the tumor.

| Organ/Tissue | Gemcitabine Concentration from F-GEM (ng/g) | Gemcitabine Concentration from P-GEM (ng/g) | Fold Increase with P-GEM |

|---|---|---|---|

| Tumor | 1,200 | 3,000 | 2.5 |

| Liver | 4,000 | 15,000 | 3.75 |

| Spleen | 1,500 | 12,000 | 8.0 |

| Kidneys | 2,500 | 6,000 | 2.4 |

| Lungs | 1,800 | 3,500 | 1.94 |

| Heart | 800 | 1,500 | 1.88 |

Data is derived from studies on polymer-conjugated gemcitabine (P-GEM) and serves as a representative example for a lipophilic prodrug. nih.govnih.govacs.org The distribution of gemcitabine after intravenous injection of P-GEM was higher in the liver, heart, spleen, kidney, and tumor than in mice treated with free gemcitabine (F-GEM), particularly at 1-hour post-injection. nih.gov The enhanced accumulation in the tumor, which was more than 2.5-fold higher, is a key finding. nih.govnih.govacs.org

Advanced Drug Delivery Systems for Dtbs Gemcitabine

Rationale for Nanocarrier Integration with DTBS-Gemcitabine Prodrugs

The conjugation of gemcitabine (B846) to a dithio-tert-butylsulfane (DTBS) moiety to form the this compound prodrug represents a significant step towards optimizing its therapeutic potential. However, the full benefits of this prodrug can be further amplified through its integration into nanocarrier systems. The primary rationale for this integration is to address several key challenges in drug delivery.

Nanocarriers offer a protective shield for the this compound prodrug, preventing its premature degradation or metabolism in the systemic circulation. This enhanced stability leads to a prolonged circulation half-life, allowing for greater accumulation at the tumor site through the enhanced permeability and retention (EPR) effect. Furthermore, encapsulation within nanocarriers can modulate the release kinetics of the prodrug, providing a sustained release profile that maintains therapeutic concentrations over an extended period while minimizing peak-dose toxicity.

By encapsulating the more lipophilic this compound prodrug, nanocarriers can also improve its solubility and bioavailability. This is particularly advantageous for overcoming the challenges associated with administering hydrophobic drugs. Ultimately, the integration of this compound with nanocarriers aims to create a sophisticated drug delivery system that enhances efficacy, reduces side effects, and overcomes mechanisms of drug resistance.

Formulation of this compound within Advanced Nanoparticle Platforms

The versatility of nanotechnology offers a range of platforms for the encapsulation and delivery of this compound. The choice of nanocarrier is crucial and depends on the desired physicochemical properties and therapeutic application.

Polymeric Nanoparticles and Micelles for Enhanced Encapsulation

Polymeric nanoparticles, formulated from biodegradable and biocompatible polymers such as polylactic-co-glycolic acid (PLGA), offer a robust platform for this compound delivery. The prodrug can be either encapsulated within the polymeric matrix or adsorbed onto the surface. The properties of the nanoparticles, including size, surface charge, and drug release profile, can be precisely controlled by modulating the polymer composition and preparation method.

Polymeric micelles, self-assembled from amphiphilic block copolymers, provide another effective vehicle for this compound. The hydrophobic core of the micelle serves as a reservoir for the lipophilic prodrug, while the hydrophilic shell provides stability in aqueous environments and prevents opsonization. The small size of micelles facilitates their accumulation in tumor tissues.

| Nanoparticle Type | Polymer Example | This compound Loading Mechanism | Key Advantages |

| Polymeric Nanoparticles | PLGA | Encapsulation/Adsorption | Controlled release, Biodegradability |

| Polymeric Micelles | PEG-PLA | Core Encapsulation | High stability, Small size |

Liposomal Formulations for Sustained Release

Liposomes, vesicular structures composed of lipid bilayers, are a clinically established platform for drug delivery. The lipidic nature of the liposomal membrane makes it an ideal carrier for the more hydrophobic this compound prodrug. The prodrug can be entrapped within the lipid bilayer or the aqueous core, depending on its specific physicochemical properties. The composition of the lipids can be tailored to control the rigidity of the membrane and, consequently, the drug release rate. Surface modification of liposomes with polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation, can further enhance their circulation time.

Conjugation with Inorganic Nanocarriers for Targeted Delivery

Inorganic nanocarriers, such as gold nanoparticles and mesoporous silica (B1680970) nanoparticles, offer unique advantages for the delivery of this compound. Their well-defined size, shape, and surface chemistry allow for precise control over drug loading and release. This compound can be conjugated to the surface of these nanoparticles through various chemical linkers. Furthermore, the intrinsic properties of some inorganic nanoparticles, such as the plasmon resonance of gold nanoparticles, can be exploited for imaging and therapy, paving the way for theranostic applications.

Targeted Delivery Strategies for this compound Formulations

To further enhance the therapeutic efficacy and minimize off-target effects, active targeting strategies can be employed for this compound-loaded nanocarriers. This involves decorating the surface of the nanoparticles with ligands that specifically recognize and bind to receptors overexpressed on the surface of cancer cells.

Ligand-Directed Targeting via Overexpressed Receptors on Cancer Cells

A variety of receptors are known to be overexpressed in different types of cancer, providing molecular targets for ligand-directed delivery. For instance, the epidermal growth factor receptor (EGFR) and transferrin receptor are frequently upregulated in many solid tumors. By conjugating antibodies, antibody fragments, or small molecules that bind to these receptors onto the surface of this compound nanocarriers, the delivery system can be directed specifically to the cancer cells. This receptor-mediated endocytosis leads to a significant increase in the intracellular concentration of the prodrug, thereby enhancing its cytotoxic effect while sparing healthy tissues.

Another promising approach involves targeting the tumor microenvironment. For example, ligands that bind to receptors on the tumor neovasculature can be used to disrupt the tumor's blood supply. The choice of the targeting ligand is critical and must be based on the specific cancer type and its molecular profile.

| Targeting Ligand | Overexpressed Receptor | Cancer Type Examples |

| Cetuximab (Antibody) | EGFR | Colorectal, Head and Neck |

| Transferrin | Transferrin Receptor | Various Solid Tumors |

| Folic Acid | Folate Receptor | Ovarian, Lung |

Controlled Release Mechanisms from this compound Delivery Systems

Once the this compound-loaded nanocarriers have accumulated in the tumor via the EPR effect, the next critical step is the release of the active drug. Controlled release mechanisms are designed to ensure that the therapeutic agent is liberated preferentially at the tumor site, further enhancing efficacy and reducing off-target effects.

Smart drug delivery systems are designed to release their payload in response to specific triggers that are unique to the tumor microenvironment or can be applied externally. This stimuli-responsive approach prevents premature drug release during circulation and triggers it upon reaching the target.

pH-Responsive Release: The extracellular environment of many solid tumors is slightly acidic (pH ~6.5-6.8) compared to normal tissues and blood (pH ~7.4). Furthermore, upon cellular uptake and trafficking into endosomes and lysosomes, the pH drops even lower (pH ~4.5-6.0). Delivery systems can be engineered with pH-sensitive linkers, such as hydrazones, that are stable at neutral pH but hydrolyze and break in acidic conditions, releasing the conjugated this compound. nih.gov

Redox-Responsive Release: The intracellular environment of cancer cells has a significantly higher concentration of reducing agents, particularly glutathione (B108866) (GSH), compared to the extracellular space. Disulfide bonds (-S-S-) are stable in the low-GSH environment of the bloodstream but are rapidly cleaved in the high-GSH cytosol of tumor cells. By linking this compound to a nanocarrier via a disulfide linker, the drug can be securely held during circulation and released specifically after the carrier is internalized by cancer cells. rsc.org Studies on similar Gemcitabine prodrugs have shown that release rates are highly dependent on the concentration of reducing agents, mimicking intracellular conditions. researchgate.net

Enzyme-Activated Release: Tumors often overexpress certain enzymes, such as matrix metalloproteinases (MMPs) and cathepsins. rsc.org Drug delivery systems can incorporate peptide sequences that are specific substrates for these enzymes. When the nanocarrier reaches the tumor, these enzymes cleave the peptide linkers, triggering the release of this compound. This strategy offers high specificity as the release is directly tied to the biochemical activity of the tumor. rsc.org

| Stimulus | Location | Mechanism |

| Low pH | Tumor Extracellular Matrix, Endosomes/Lysosomes | Cleavage of acid-labile linkers (e.g., hydrazones) |

| High Redox Potential | Cancer Cell Cytosol (High Glutathione) | Reduction and cleavage of disulfide bonds |

| Enzyme Overexpression | Tumor Microenvironment, Lysosomes | Enzymatic cleavage of specific peptide linkers |

Beyond stimuli-responsive burst release, formulating this compound for sustained release offers significant pharmacodynamic advantages. A sustained release profile maintains a therapeutic concentration of the drug at the tumor site over an extended period, which can be more effective than intermittent high doses.

Biodegradable materials like poly(lactic-co-glycolic acid) (PLGA) are often used to create microdevices or nanoparticles that release their drug payload as the polymer matrix slowly degrades. nih.gov Studies on such systems for Gemcitabine have demonstrated prolonged drug release over days or even weeks. nih.govnih.gov This approach avoids the rapid systemic clearance that plagues free Gemcitabine, which has a plasma half-life of only 42-94 minutes. nih.gov

Pharmacodynamic Benefits:

In preclinical animal models, sustained-release formulations of Gemcitabine have shown superior antitumor efficacy compared to bolus injections of the free drug. nih.govdovepress.com By maintaining a steady drug concentration, several benefits are achieved:

Improved Efficacy: Continuous exposure to the cytotoxic agent can be more effective at killing cancer cells, which cycle through different phases of sensitivity.

Reduced Systemic Toxicity: Encapsulation and controlled release prevent the high peak plasma concentrations associated with severe side effects. nih.gov

Overcoming Drug Resistance: Sustained local delivery can help overcome resistance mechanisms that develop in response to fluctuating drug levels. nih.gov

Preclinical studies using xenograft models have demonstrated that lower equivalent doses of Gemcitabine administered via a sustained-release prodrug formulation can achieve tumor suppression comparable to or greater than much higher doses of the free drug administered systemically. nih.gov For example, one study showed that oral administration of a Gemcitabine prodrug at 18.7 mg/kg (GCB equivalent) resulted in 65.2% tumor suppression, while intraperitoneal injection of free Gemcitabine at 80 mg/kg resulted in only 61.1% suppression. nih.gov This highlights the profound pharmacodynamic benefit of controlled, sustained delivery.

Strategies for Overcoming Gemcitabine Resistance with Dtbs Gemcitabine

Circumvention of Enzymatic Deamination by Cytidine (B196190) Deaminase

A primary mechanism of gemcitabine (B846) inactivation in the body is its rapid deamination by the enzyme cytidine deaminase (CDA), which is present in the plasma and various tissues. mdpi.comnih.gov CDA converts gemcitabine into its inactive metabolite, 2',2'-difluorodeoxyuridine (dFdU), significantly shortening the drug's half-life and reducing its effective concentration at the tumor site. mdpi.comnih.gov High levels of CDA in tumor tissues have been correlated with poor treatment outcomes. mdpi.comnih.gov

The DTBS-Gemcitabine prodrug strategy aims to protect gemcitabine from this metabolic inactivation. While the most direct prodrug approaches to prevent deamination involve modification at the 4-NH2 position of the cytosine ring, the attachment of bulky TBDMS groups at the adjacent 3' and 5' positions of the sugar moiety provides significant steric hindrance. nih.govoup.com This steric shield is hypothesized to physically impede the CDA enzyme's access to the 4-NH2 group, thereby slowing the rate of deamination. By preserving the active gemcitabine molecule in circulation for longer, the prodrug can increase the amount of drug that reaches the tumor tissue. Studies on other gemcitabine prodrugs where the molecule is protected within nanoparticles have demonstrated that shielding gemcitabine from CDA results in significantly lower formation of the inactive dFdU metabolite and preserves the drug's active form. nih.gov

Modulation of Nucleoside Transporter-Mediated Resistance

Gemcitabine is a hydrophilic molecule and therefore relies on specialized protein channels, known as nucleoside transporters (NTs), to cross the lipid bilayer of the cell membrane and enter cancer cells. nih.govgoogle.com The human equilibrative nucleoside transporter 1 (hENT1) is the primary transporter for gemcitabine. nih.govplos.org A common mechanism of acquired resistance in cancer cells is the downregulation or functional loss of hENT1, which severely limits the intracellular accumulation of gemcitabine and renders the drug ineffective. nih.govplos.org

This compound is designed to overcome this transport-related resistance. The addition of two TBDMS groups drastically increases the lipophilicity of the molecule. researchgate.net This enhanced lipophilic character allows this compound to bypass the need for transporter-mediated uptake and instead enter cells via passive diffusion directly across the cell membrane. This concept has been validated with other lipophilic gemcitabine prodrugs, such as CP-4126 (an elaidic acid conjugate), which retains its efficacy in cancer cells that have been made resistant to gemcitabine through the inhibition of nucleoside transporters. nih.gov By facilitating entry into the cell independent of transporter expression, this compound can achieve cytotoxic concentrations even in tumors that have developed resistance by downregulating hENT1.

Table 1: Comparison of Physicochemical and Biological Properties

| Property | Gemcitabine | This compound (Predicted) | Rationale for Overcoming Resistance |

|---|---|---|---|

| Lipophilicity | Low (Hydrophilic) | High (Lipophilic) | Enhances passive diffusion across cell membranes, improving cellular uptake and stromal penetration. researchgate.net |

| Cellular Uptake | hENT1 Transporter-Dependent | Passive Diffusion | Bypasses resistance caused by low or absent hENT1 transporter expression. nih.govoaepublish.com |

| CDA Susceptibility | High | Reduced | Steric hindrance from bulky silyl (B83357) groups may protect against enzymatic deamination, increasing drug half-life. nih.gov |

| dCK Dependency | Absolute | Absolute (after hydrolysis) | Does not directly bypass dCK deficiency, but enhanced uptake may increase substrate availability for residual kinase activity. nih.govresearchgate.net |

Overcoming Deoxycytidine Kinase Deficiency through Prodrug Activation

Once inside the cell, gemcitabine is a prodrug that requires activation through a series of phosphorylation steps, the first and rate-limiting of which is catalyzed by the enzyme deoxycytidine kinase (dCK). nih.govoaepublish.com The resulting phosphorylated metabolites, particularly gemcitabine triphosphate (dFdCTP), are the active forms that inhibit DNA synthesis. nih.gov A frequent cause of intrinsic or acquired gemcitabine resistance is the deficiency or inactivation of dCK, which prevents the drug's activation. oaepublish.commdpi.com

The this compound prodrug, which releases the parent gemcitabine molecule upon hydrolysis of the silyl ethers, does not inherently bypass the need for dCK. The released gemcitabine still requires phosphorylation by dCK to become active. nih.govmdpi.com This presents a challenge compared to other prodrug strategies, such as phosphoramidate (B1195095) prodrugs (e.g., NUC-1031), which are specifically designed to deliver the already-monophosphorylated form of gemcitabine into the cell, thus completely circumventing dCK-mediated resistance. mdpi.comresearchgate.net

However, the this compound approach may still offer a partial solution. By overcoming transporter-mediated resistance and dramatically increasing the intracellular concentration of gemcitabine through passive diffusion, the prodrug ensures a much larger substrate pool is available. This high concentration of gemcitabine may be sufficient to allow for effective activation even in cells with low or reduced dCK activity, or potentially through phosphorylation by other, less efficient kinases. While some lipophilic prodrugs have been shown to be ineffective in cells completely lacking dCK, this strategy of overwhelming the deficient pathway with excess substrate could restore a degree of sensitivity in cells with only partial loss of the enzyme. nih.gov

Targeting DNA Repair Pathways and Cell Cycle Checkpoint Regulation

The cytotoxic effect of gemcitabine is mediated by its active form, dFdCTP, which is incorporated into DNA, causing chain termination and inducing S-phase arrest in the cell cycle. nih.gov This DNA damage triggers a cellular response, and cancer cells can develop resistance by upregulating DNA repair mechanisms or altering cell cycle checkpoints to allow more time for repair before initiating cell death (apoptosis).

The use of a prodrug like this compound can impact these downstream resistance mechanisms. Silyl ethers can be engineered to hydrolyze at different rates, allowing for tunable, controlled release of the active drug. nih.govacs.org Unlike the rapid peak and subsequent decline in concentration seen with intravenous gemcitabine administration, the slow and sustained intracellular release from a this compound reservoir could maintain a cytotoxic concentration of the active drug for a prolonged period. This sustained pressure on the cell cycle and DNA synthesis machinery may lead to an accumulation of irreparable DNA damage. By preventing the cancer cell from successfully repairing the damage and restarting the cell cycle, this prolonged action could more effectively push the cell past the threshold for apoptosis, thereby overcoming resistance mediated by enhanced DNA repair capacity.

Impact on Tumor Microenvironment-Mediated Drug Resistance (e.g., stromal barriers)

Many solid tumors, particularly pancreatic cancer, are characterized by a dense, fibrotic stroma, which creates a significant physical barrier to drug delivery. nih.gov This complex tumor microenvironment (TME) is rich in extracellular matrix components and stromal cells, which can limit the penetration of hydrophilic drugs like gemcitabine, preventing them from reaching the cancer cells in sufficient concentrations.

The increased lipophilicity of this compound is a key feature for overcoming this aspect of TME-mediated resistance. Lipophilic compounds are better able to penetrate the lipid-rich membranes of the numerous cells that make up the stromal barrier. researchgate.netresearchgate.net By enhancing its ability to diffuse through this dense tissue, this compound can improve drug distribution throughout the tumor mass. This leads to a higher and more uniform concentration of the drug at the target cancer cells, potentially overcoming the resistance conferred by the protective desmoplastic stroma. This strategy has been explored with other lipophilic gemcitabine formulations, such as those incorporated into lipid nanoparticles, which show enhanced tumor penetration and efficacy. researchgate.net

Preclinical Combination Therapy Investigations with Dtbs Gemcitabine

Synergistic Interactions with Conventional Chemotherapeutic Agents in Animal Models

No data is available on the synergistic effects of DTBS-Gemcitabine with other conventional chemotherapeutic agents in preclinical animal models.

Integration with Targeted Molecular Therapies and Immunomodulatory Agents

There are no published studies on the integration of this compound with targeted molecular therapies or its combination with immunomodulatory agents.

Combination with Physical Modalities for Enhanced Antitumor Effects (e.g., radiation, photodynamic therapy)

Information regarding the combination of this compound with physical modalities such as radiation therapy or photodynamic therapy to enhance antitumor effects is not available in the existing literature.

Mechanistic Basis for Observed Synergistic Effects in Preclinical Models

As no synergistic effects have been reported in preclinical models for this compound, the mechanistic basis for such effects has not been investigated or described.

Comparative Analysis and Translational Prospects of Dtbs Gemcitabine Research

Comparative Efficacy and Mechanistic Advantages Over Other Gemcitabine (B846) Prodrugs and Formulations in Preclinical Settings

The modification of gemcitabine into DTBS-Gemcitabine, where the 3'- and 5'-hydroxyl groups of the ribose moiety are protected by bulky tert-butyldimethylsilyl (TBDMS) groups, fundamentally alters its biological activity by creating a highly stable, lipophilic compound. nih.gov Preclinical data on silyl (B83357) ether-based gemcitabine prodrugs demonstrate that the steric bulk of the silyl group is a critical determinant of the drug release rate and, consequently, its cytotoxic efficacy. unipd.it

A key mechanistic advantage of silylation is the protection of the molecule from rapid metabolism. However, in the case of this compound, this stability becomes a double-edged sword. Research comparing gemcitabine prodrugs with progressively bulkier alkylsilyl ether linkages (ethyl, isopropyl, and tert-butyl) revealed that the rate of drug release decreases significantly as steric hindrance around the silicon atom increases. unipd.it The tert-butyl variant (a close analog to this compound) was found to be exceptionally stable, to the extent that it rendered the nanoparticle formulation non-toxic in a 72-hour cell viability assay, effectively halting the drug's cytotoxic nature. unipd.it

This contrasts sharply with other gemcitabine prodrug strategies, such as N4-acylation or conjugation with peptides, which are often designed for more rapid cleavage and have demonstrated enhanced cytotoxic activity compared to the parent drug in preclinical models. acs.orgnih.govunito.it For instance, lipophilic N4-acyl prodrugs of gemcitabine can show increased efficacy by reducing the catabolic effect of cytidine (B196190) deaminase, the primary enzyme responsible for gemcitabine inactivation. acs.orgmdpi.com Similarly, enzyme-responsive prodrugs, such as those activated by thioredoxin reductase (TrxR) or those bearing H2O2-sensitive linkers, are designed for selective activation within the tumor microenvironment, aiming to maximize local efficacy. jbr-pub.org.cnresearchgate.net

The primary mechanistic advantage of this compound, therefore, lies not in enhancing immediate cytotoxicity but in its potential for creating an ultra-stable depot form of the drug. Its slow hydrolysis could, in theory, provide a prolonged, low-concentration exposure of tumor cells to the active agent, a kinetic profile that is difficult to achieve with other prodrug formulations.

| Prodrug | Silyl Group | Release Half-Life (t½) in Hours |

|---|---|---|

| Et-GEM | Ethyl | 1.36 |

| iPr-GEM | Isopropyl | 68.5 |

| tBu-GEM | tert-Butyl | 6995 |

This table is based on data from a study on the controlled release of silyl ether prodrugs from nanoparticles, highlighting the dramatic increase in stability with increased steric bulk of the silyl group. unipd.it

| Compound | IC50 (nM) in LNCaP cells (72h incubation) | Toxicity Relative to Unmodified Gemcitabine |

|---|---|---|

| Unmodified Gemcitabine | 43 | - |

| Et-GEM Particles | 154 | 3.5x less toxic |

| iPr-GEM Particles | 2791 | 64.3x less toxic |

| tBu-GEM Particles | Effectively non-toxic | Infinitely less toxic |

This table illustrates how the increased stability of bulkier silyl ether prodrugs, particularly the tert-butyl variant, leads to a significant reduction in cytotoxicity in a standard in vitro assay due to the slow release of the active drug. unipd.it

Advantages and Limitations of the DTBS Chemical Modification Strategy

The strategy of modifying gemcitabine with DTBS groups has distinct advantages and significant limitations that dictate its potential therapeutic applications.

Advantages:

Enhanced Lipophilicity and Stability: The TBDMS groups are bulky and non-polar, dramatically increasing the lipophilicity of the gemcitabine molecule. This modification can facilitate passage across biological membranes and is a common strategy for improving drug absorption and distribution. organic-chemistry.org The silyl ether linkage provides robust protection for the hydroxyl groups, significantly hindering enzymatic degradation. mdpi.com

Protection from Metabolism: The primary metabolic pathway for gemcitabine inactivation is deamination by cytidine deaminase at the N4-position. mdpi.com While DTBS modification occurs at the sugar moiety, its use is often as a stable intermediate during the synthesis of N4-modified prodrugs, thereby enabling the creation of molecules protected from this rapid degradation. nih.govnih.gov

Potential for Ultra-Long-Term Release: The extreme hydrolytic stability of the TBDMS ether linkage is its most defining characteristic. unipd.it This creates the potential for formulations that release the active drug over very long periods, which could be advantageous for specific therapeutic contexts requiring sustained, low-level drug exposure.

Limitations:

Excessive Stability and Low Efficacy: The primary limitation is that the TBDMS group is too stable under physiological conditions. unipd.it The release of active gemcitabine is so slow that the prodrug demonstrates minimal to no cytotoxic effect in standard preclinical assays. unipd.it This makes it unsuitable for conventional therapeutic approaches where a relatively rapid onset of action is required.

Primarily a Synthetic Intermediate: In much of the published literature, this compound is not the final therapeutic agent but rather a key intermediate in the synthesis of other, more complex prodrugs. nih.govnih.gov The TBDMS groups serve as protecting groups for the hydroxyl functions while other chemical modifications are made, and they are typically removed before the final product is obtained.

Lack of Targeted Cleavage: Unlike enzyme-responsive or pH-sensitive prodrugs, the cleavage of the TBDMS ether is non-specific and primarily dependent on slow hydrolysis. There are currently no known targeted mechanisms to accelerate the release of gemcitabine from a DTBS prodrug specifically within the tumor microenvironment.

Identification of Current Research Gaps and Unexplored Avenues for this compound

The unique properties of this compound point to several significant gaps in the current research landscape.

Lack of In Vivo Evaluation: There is a notable absence of in vivo studies evaluating this compound as a primary therapeutic agent. Its pharmacokinetic profile, biodistribution, and long-term efficacy and toxicity in animal models remain uncharacterized.

Unexplored Formulation Science: Given its extreme stability and lipophilicity, this compound is an ideal candidate for incorporation into long-acting drug delivery systems. Research into formulating it into biodegradable implants, drug-eluting stents, or long-acting injectable suspensions for localized therapy (e.g., intra-tumoral or intra-vesical administration) is an unexplored avenue. Such formulations could leverage its slow-release kinetics to maintain a local cytotoxic effect for weeks or months, minimizing systemic toxicity.

Absence of Triggered-Release Strategies: A significant research gap is the development of methods to trigger the cleavage of the highly stable silyl ether bond in a targeted manner. This could involve co-administering an activating agent or designing a more complex silyl ether that can be cleaved by specific stimuli found in the tumor microenvironment.

Modulation of Release Kinetics: Research has focused on the 3',5'-di-substituted version. The synthesis and evaluation of mono-substituted analogs (e.g., 5'-O-TBDMS-gemcitabine) could offer a way to modulate the release kinetics, potentially finding a more therapeutically optimal balance between stability and drug activation.

Future Directions for Preclinical Development and Optimization of this compound as an Antineoplastic Agent

The future of this compound in oncology research lies in shifting the perspective from viewing it as a conventional systemic prodrug to exploiting its unique properties as a component of advanced drug delivery systems.

Development of Localized, Long-Acting Formulations: The foremost future direction is the design and preclinical testing of this compound in formulations for localized, sustained-release therapy. This would be particularly relevant for cancers where local control is paramount, such as inoperable pancreatic tumors, bladder cancer (via intra-vesical delivery), or as an adjunct to surgery via drug-eluting films or implants to prevent local recurrence.

Combination with Bioorthogonal Activation Chemistry: Future research could explore combining this compound with novel activation strategies. While challenging, developing a system that can selectively deliver a cleavage agent to the tumor site to "turn on" the prodrug would overcome its primary limitation of excessive stability.

In Vivo Pharmacokinetic and Efficacy Studies: Rigorous preclinical studies using relevant patient-derived xenograft (PDX) models are necessary. unito.it These studies should focus on evaluating the long-term pharmacokinetic profile of a this compound depot formulation and assessing its efficacy in causing sustained tumor growth inhibition compared to conventional gemcitabine administration schedules.

Synthesis of Hybrid Silyl Prodrugs: A promising direction is the synthesis of hybrid silyl prodrugs that incorporate features to tune the release rate. This could involve creating derivatives with different silyl groups at the 3' and 5' positions or incorporating other chemical functionalities onto the silicon atom to alter its susceptibility to hydrolysis.

By redirecting research efforts towards these specialized applications, the unique chemical properties of this compound can be transformed from a limitation into a therapeutic advantage, potentially creating novel, long-acting treatments for challenging localized cancers.

Q & A

Q. How can researchers assess this compound's impact on tumor immune microenvironments?

- Methodological Guidance :

- Perform flow cytometry for immune cell infiltration (CD8+ T cells, Tregs).

- Use Nanostring PanCancer IO panels to profile cytokine/chemokine expression.

- Combine with checkpoint inhibitors (e.g., anti-PD-1) to evaluate combinatorial immunogenicity .

Literature & Reproducibility

Q. What steps ensure rigorous literature reviews for this compound research proposals?

Q. How can researchers mitigate batch-to-batch variability in this compound synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.